Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate
CAS No.:
Cat. No.: VC16773395
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO5 |
|---|---|
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | methyl 2-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)benzoate |
| Standard InChI | InChI=1S/C13H15NO5/c1-13(17)7-14(19-8-13)11(15)9-5-3-4-6-10(9)12(16)18-2/h3-6,17H,7-8H2,1-2H3 |
| Standard InChI Key | YNLMJEPXHLXGRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O |
Introduction
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate, also referred to by its systematic IUPAC name, is a specialized organic compound with applications in synthetic chemistry and potential pharmaceutical relevance. This compound belongs to the class of isoxazolidine derivatives and features a benzoate ester moiety. It has been studied for its structural properties and potential bioactivity.
Physical Characteristics
Synthesis
The synthesis of methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate typically involves cyclization reactions that form the isoxazolidine ring structure, followed by esterification at the benzoic acid moiety:
-
Key steps include:
-
Formation of the isoxazolidine ring through cyclization of precursors such as hydroxylamines and alkenes.
-
Introduction of the methyl ester group via esterification using methanol and acidic catalysts.
-
-
Reaction conditions:
-
Mild temperatures to preserve the stereochemistry at the chiral center.
-
Use of organic solvents for optimal yields.
-
Applications and Potential Uses
-
Pharmaceutical Applications:
-
Synthetic Chemistry:
-
The compound serves as an intermediate in synthesizing more complex molecules due to its reactive functional groups (hydroxyl, ester, and carbonyl).
-
Structural Analysis
The structure of methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate has been elucidated using advanced spectroscopic techniques:
-
NMR Spectroscopy:
-
Proton () NMR reveals signals corresponding to aromatic hydrogens, hydroxyl groups, and methyl groups.
-
Carbon () NMR highlights the carbonyl carbons of the ester and amide groups.
-
-
IR Spectroscopy:
-
Strong absorption bands for carbonyl () stretching near 1720 cm.
-
Hydroxyl () stretching vibrations around 3200–3500 cm.
-
-
Chirality:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume